![molecular formula C16H16FN5O2 B2705752 N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(2-fluorophenoxy)acetamide CAS No. 2034277-13-7](/img/structure/B2705752.png)
N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(2-fluorophenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(2-fluorophenoxy)acetamide, also known as TPA023, is a compound that has been extensively studied for its potential use in treating anxiety disorders.
Scientific Research Applications
Potential Research Applications
Chemical Plant Safety and Occupational Health
Investigations into occupational health hazards associated with chemical compounds structurally related to N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(2-fluorophenoxy)acetamide highlight the importance of monitoring and managing exposure levels. For instance, an investigation into a cluster of new-onset asthma cases in a chemical plant identified exposure to related chemical compounds as a likely causal agent, emphasizing the need for safety measures and exposure management in chemical manufacturing environments (Hnizdo et al., 2004).
Pharmacological Studies and Abuse Liability
Research on related compounds, such as Indiplon and Triazolam, which share partial structural similarities with the triazole and pyrimidine components, informs on their psychomotor, subjective, and cognitive effects. These studies contribute to understanding the abuse liability and potential therapeutic uses of compounds with similar structural features (Carter et al., 2007).
Metabolic and Pharmacokinetic Research
Metabolism and disposition studies of compounds like TPA023 provide valuable data on absorption, distribution, metabolism, and excretion, which are critical for the development and safe use of new therapeutic agents. Such research can guide the development of compounds with improved pharmacokinetic profiles for clinical applications (Polsky-Fisher et al., 2006).
Anti-inflammatory and Antineoplastic Applications
Studies on allopurinol's efficacy in managing hyperuricemia and uric acid nephropathy in children with neoplastic diseases illustrate the therapeutic potential of compounds targeting specific metabolic pathways. Research into compounds with similar mechanisms could lead to new treatments for related conditions (Krakoff & Murphy, 1968).
Antifungal and Antimicrobial Research
The development of novel antibiotics like cadazolid, which exhibits potent in vitro activity against Clostridium difficile, showcases the potential for related compounds to address antimicrobial resistance and treat infectious diseases. Investigating structurally or functionally related compounds could expand the arsenal against resistant bacterial strains (Louie et al., 2015).
properties
IUPAC Name |
2-(2-fluorophenoxy)-N-[3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FN5O2/c17-13-5-1-2-6-14(13)24-10-15(23)18-7-3-4-12-8-19-16-20-11-21-22(16)9-12/h1-2,5-6,8-9,11H,3-4,7,10H2,(H,18,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBMOWZBLOCIMMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCC(=O)NCCCC2=CN3C(=NC=N3)N=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(2-fluorophenoxy)acetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.